4,6-Dinitrobiphenyl-2-carboxylic acid
Description
4,6-Dinitrobiphenyl-2-carboxylic acid is a nitro-substituted biphenyl derivative featuring a carboxylic acid group at position 2 and nitro (-NO₂) groups at positions 4 and 6 on the biphenyl scaffold (Figure 1). The nitro groups are strong electron-withdrawing substituents, which significantly influence the compound’s electronic properties, including enhancing the acidity of the carboxylic acid group (estimated pKa ~2.5) compared to non-substituted biphenyl carboxylic acids (pKa ~4.2) . Its nitro groups also confer metabolic stability but may introduce toxicity concerns in biological applications .
Properties
CAS No. |
6638-63-7 |
|---|---|
Molecular Formula |
C13H8N2O6 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
3,5-dinitro-2-phenylbenzoic acid |
InChI |
InChI=1S/C13H8N2O6/c16-13(17)10-6-9(14(18)19)7-11(15(20)21)12(10)8-4-2-1-3-5-8/h1-7H,(H,16,17) |
InChI Key |
SQEFLQABIQQJLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitrobiphenyl-2-carboxylic acid typically involves nitration of biphenyl derivatives followed by carboxylation. One common method is the nitration of biphenyl-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods: Industrial production of 4,6-Dinitrobiphenyl-2-carboxylic acid may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dinitrobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as a catalyst.
Major Products:
Reduction: 4,6-Diaminobiphenyl-2-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Esterification: Esters of 4,6-Dinitrobiphenyl-2-carboxylic acid.
Scientific Research Applications
4,6-Dinitrobiphenyl-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dinitrobiphenyl-2-carboxylic acid involves its interaction with molecular targets through its functional groups The nitro groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Biphenyl Scaffold
Nitro vs. Methyl/Chloro Substituents
- 2’,4’-Dimethylbiphenyl-3-carboxylic Acid ():
Methyl groups are electron-donating, leading to reduced acidity (pKa ~3.8) compared to nitro-substituted derivatives. Methyl groups enhance steric bulk, reducing reactivity in nucleophilic substitutions but improving solubility in organic solvents. Applications focus on organic synthesis intermediates. - 4,6-Dichloropyrimidine-2-carboxylic Acid ():
Chlorine atoms are moderately electron-withdrawing, resulting in weaker acidity (pKa ~3.1) than nitro derivatives. Chloro-substituted compounds are often used in agrochemicals and pharmaceuticals due to their balanced reactivity and stability.
Nitro vs. Amino/Hydroxyl Substituents
- 6,7-Dihydroxynaphthalene-2-carboxylic Acid ():
Hydroxyl groups enhance hydrogen-bonding capacity and solubility in polar solvents. However, nitro groups offer superior metabolic stability in vivo compared to hydroxyl groups, which are prone to oxidation.
Positional Isomerism
- 6,6′-Dinitrobiphenyl-2,2′-dicarboxylic Acid (): This positional isomer features nitro groups at 6,6′ and carboxylic acids at 2,2′. The dual carboxylic acid groups increase acidity (estimated pKa ~1.8) and reduce solubility in non-polar solvents. Applications include high-strength polymer synthesis.
- 2,6-Dichloropyrimidine-4-carboxylic Acid ():
Shifting the carboxylic acid group from position 2 to 4 alters electronic delocalization, reducing resonance stabilization and acidity.
Functional Group Variations
- Thiazolidine and Thiophene Derivatives (): Heterocyclic cores (e.g., thiophene, thiazolidine) introduce ring strain and altered conjugation patterns. For example, 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid () exhibits enhanced π-conjugation for optoelectronic applications, unlike the biphenyl-based nitro compound.
Comparative Data Table
| Compound Name | Substituents | Carboxylic Acid Position | Key Functional Groups | Estimated pKa | Solubility | Applications |
|---|---|---|---|---|---|---|
| 4,6-Dinitrobiphenyl-2-carboxylic acid | NO₂ (4,6) | 2 | Nitro, COOH | ~2.5 | Low in water | Polymers, explosives |
| Biphenyl-2-carboxylic acid | None | 2 | COOH | ~4.2 | Moderate | Pharmaceuticals |
| 2’,4’-Dimethylbiphenyl-3-carboxylic acid | CH₃ (2’,4’) | 3 | CH₃, COOH | ~3.8 | High | Organic synthesis |
| 6,6′-Dinitrobiphenyl-2,2′-dicarboxylic acid | NO₂ (6,6′), COOH (2,2′) | 2,2′ | Dual COOH, NO₂ | ~1.8 | Very low | High-performance polymers |
| 6,7-Dihydroxynaphthalene-2-carboxylic acid | OH (6,7) | 2 | OH, COOH | ~2.9 | High | Chelating agents, dyes |
Key Research Findings
Acidity and Reactivity : Nitro groups at positions 4 and 6 lower the pKa of the carboxylic acid by ~1.7 units compared to unsubstituted biphenyl-2-carboxylic acid, enhancing its utility in acid-catalyzed reactions .
Metabolic Stability: Nitro groups reduce oxidative metabolism, making 4,6-dinitrobiphenyl-2-carboxylic acid more stable in biological systems than hydroxyl- or amino-substituted analogues .
Material Applications : The compound’s planar structure and nitro groups facilitate use in explosive formulations and conductive polymers, whereas methyl-substituted analogues lack sufficient electron deficiency for such roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
